4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine can be achieved through a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be done by reacting 5-chloro-2-methylphenylamine with a suitable piperazine derivative under controlled conditions.
Coupling with Pyrimidine: The piperazine derivative is then coupled with a pyrimidine derivative. This step typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the carbonyl linkage.
Introduction of the Oxane Ring: The final step involves the introduction of the oxane ring. This can be achieved through a cyclization reaction, where the appropriate precursor is treated with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the oxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may involve inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine: shares structural similarities with other piperazine and pyrimidine derivatives, such as:
Uniqueness
Structural Features: The presence of both piperazine and pyrimidine rings, along with the oxane ring, makes this compound unique.
Functional Properties: The combination of these structural features may result in unique biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-15-2-3-17(22)12-20(15)25-6-8-26(9-7-25)21(27)19-13-18(23-14-24-19)16-4-10-28-11-5-16/h2-3,12-14,16H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZLNHUNSAVUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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